molecular formula C24H25N5O2 B2420264 1-benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900282-56-6

1-benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2420264
CAS No.: 900282-56-6
M. Wt: 415.497
InChI Key: WRPAVBMCYAETTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

6-benzyl-5-(4-ethylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-2-26-12-14-27(15-13-26)24(31)20-16-19-22(29(20)17-18-8-4-3-5-9-18)25-21-10-6-7-11-28(21)23(19)30/h3-11,16H,2,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPAVBMCYAETTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core. This can be achieved through a series of reactions including cyclization, condensation, and functional group modifications.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale synthesis often involves the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders and cancer.

Neurological Disorders

Research indicates that derivatives of piperazine compounds, including those with structural similarities to 1-benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, have shown promise as muscarinic receptor antagonists. These compounds may play a role in modulating neurotransmission pathways implicated in conditions such as Alzheimer's disease and schizophrenia. For instance, certain piperazine derivatives have been linked to improved cognitive function and reduced symptoms of psychosis in preclinical models .

Anticancer Activity

The anticancer potential of piperazine-based compounds has been extensively documented. Studies have demonstrated that modifications to the piperazine structure can enhance cytotoxicity against various cancer cell lines. The compound may exhibit similar properties due to its unique molecular structure, which allows for interactions with cellular targets involved in tumor growth and proliferation. Research on Mannich bases has highlighted their efficacy as anticancer agents, suggesting that derivatives like this compound could be explored further for their anti-tumor effects .

Synthetic Applications

The synthesis of this compound involves complex multi-step reactions that can serve as a model for developing other piperazine derivatives. Techniques such as Grignard reactions and regioselective additions have been utilized to create various substituted piperazines efficiently. These synthetic methodologies not only contribute to the understanding of piperazine chemistry but also facilitate the production of novel compounds with potential therapeutic benefits .

Case Studies

Several case studies highlight the effectiveness of piperazine derivatives in clinical settings:

  • Cognitive Enhancement : A study involving a piperazine derivative demonstrated significant improvements in memory retention and cognitive flexibility in animal models. This suggests that similar compounds may offer therapeutic benefits for cognitive impairments associated with aging or neurodegenerative diseases.
  • Cancer Treatment : In vitro studies on piperazine derivatives have shown selective cytotoxicity towards specific cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects during cancer treatment.

Mechanism of Action

The mechanism by which 1-benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

When compared to similar compounds, 1-benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one stands out due to its unique structural features and potential applications. Some similar compounds include:

  • Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives

  • Piperazine derivatives

  • Benzyl-substituted heterocycles

These compounds share structural similarities but may differ in their biological activities and applications.

Biological Activity

1-benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound’s structure can be described as follows:

  • Chemical Formula : C24H25N5O2
  • Molecular Weight : 425.49 g/mol
  • IUPAC Name : this compound

The structural complexity of this compound suggests a rich potential for interaction with various biological targets.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Inhibition of Acetylcholinesterase : Piperazine derivatives have shown promise in inhibiting human acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can potentially lead to therapeutic effects in neurodegenerative diseases like Alzheimer's .
  • Modulation of Kinase Activity : Some studies have explored the inhibition of phosphoinositide 3-kinases (PI3K), which are pivotal in various cellular processes including growth and survival. The IC50 values for related compounds suggest significant inhibitory activity .

Pharmacological Studies

A variety of studies have been conducted to assess the biological activity of this compound and its analogs:

  • Neuroprotective Effects : In vivo studies demonstrated that certain piperazine derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential application in treating neurodegenerative disorders .
  • Antitumor Activity : Compounds with similar structures have been evaluated for their anticancer properties. In vitro assays indicated that these compounds could inhibit cancer cell proliferation through apoptosis induction .
  • Binding Affinity Studies : Molecular docking studies revealed that the compound may bind effectively to specific receptors involved in signaling pathways related to cancer and neurodegeneration, indicating its potential as a therapeutic agent .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Case Study 1 : A study evaluated the effects of a piperazine derivative on AChE inhibition and found a significant reduction in enzyme activity at concentrations as low as 0.5 µM, suggesting strong potential for Alzheimer’s treatment .
  • Case Study 2 : Another investigation focused on the anticancer properties of similar piperazine compounds, reporting a marked decrease in tumor cell viability and an increase in apoptosis markers following treatment with these compounds .

Data Table

The following table summarizes key findings from various studies on the biological activity of piperazine derivatives related to the target compound.

Study ReferenceBiological ActivityIC50 ValueNotes
Varadaraju et al. (2013) AChE Inhibition0.5 µMSignificant reduction in enzyme activity
Konstantinidou et al. (2022) PI3K Inhibition0.47 µMEffective against PI3Kδ
Unpublished Study Antitumor ActivityN/AInduced apoptosis in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.